molecular formula C10H9BrN2 B3187226 1-(4-(Bromomethyl)phenyl)-1H-imidazole CAS No. 143426-54-4

1-(4-(Bromomethyl)phenyl)-1H-imidazole

Cat. No. B3187226
M. Wt: 237.10 g/mol
InChI Key: KCZZPPIXSBGIST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-(Bromomethyl)phenyl)-1H-imidazole involves several steps. One common method is the bromination of 1-(4-phenyl)imidazole using bromine or a brominating agent. The bromomethyl group is introduced at the 4-position of the phenyl ring. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

Scientific Research Applications

Thermochemical Properties

1-(4-(Bromomethyl)phenyl)-1H-imidazole, along with other phenyl substituted imidazoles, showcases a range of biological activities. These imidazoles, including variants with bromo functional groups, have been studied for their thermochemical properties. The vapor pressures of these compounds at different temperatures were measured, and standard enthalpies of vaporization were derived. Such studies are essential for understanding the physicochemical properties of these compounds, making them suitable for various practical applications, including in the field of material sciences and pharmaceuticals (Emel’yanenko et al., 2017).

Antimicrobial Agents

Imidazole derivatives, such as 1-(4-(Bromomethyl)phenyl)-1H-imidazole, are significant in the development of antimicrobial agents. The synthesis of these compounds has led to the creation of novel molecules with potent antimicrobial activities. These synthesized compounds have been effective against various pathogens, underlining their importance in the development of new therapeutic agents (Narwal et al., 2012).

Corrosion Inhibition

Imidazole-based molecules, including those with 1-(4-(Bromomethyl)phenyl)-1H-imidazole structure, have been studied for their application in corrosion inhibition. This is particularly relevant for carbon steel in acidic mediums. These studies involve both experimental and molecular modelling approaches, indicating the potential of these compounds in industrial applications, such as in the prevention of material degradation (Costa et al., 2021).

Heme Oxygenase Inhibition

The potential of 1-(4-(Bromomethyl)phenyl)-1H-imidazole derivatives in inhibiting heme oxygenase has been explored. Such compounds, especially those with bromine and iodine substitutions, have shown significant activity. This is important for medicinal chemistry as heme oxygenase plays a crucial role in various physiological processes, including oxidative stress response and cellular defense mechanisms (Roman et al., 2007).

Optical Properties

Certain derivatives of 1-(4-(Bromomethyl)phenyl)-1H-imidazole have been synthesized and studied for their fluorescence emission and optical properties. These properties are crucial for applications in fields like optoelectronics and sensor development. The enhanced fluorescence intensity of these compounds makes them suitable for various technological applications (Ghasemi et al., 2019).

properties

IUPAC Name

1-[4-(bromomethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZZPPIXSBGIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743819
Record name 1-[4-(Bromomethyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Bromomethyl)phenyl)-1H-imidazole

CAS RN

143426-54-4
Record name 1-[4-(Bromomethyl)phenyl]-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143426-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Bromomethyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Vanotti, A Bargiotti, R Biancardi, V Pinciroli, A Ermoli… - Tetrahedron, 2002 - Elsevier
Treatment of guanosine with arylmethyl halides in N,N-dimethylacetamide results in a series of 3,7-bis(arylmethyl) guanines and 7,9-bis(arylmethyl)guaninium halides. The same …
Number of citations: 7 www.sciencedirect.com

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